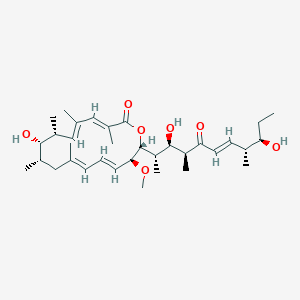
Oxohygrolidin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Oxohygrolidin is a natural product found in Streptomyces hygroscopicus and Streptomyces with data available.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
Oxohygrolidin has demonstrated notable antimicrobial properties, particularly against eukaryotic cells. Research indicates that it inhibits the growth of yeast (Saccharomyces cerevisiae) without affecting prokaryotic organisms, making it a candidate for antifungal applications. The minimum inhibitory concentration (MIC) for this compound is reported at 64 µM against yeast, indicating its potency in targeting fungal pathogens .
Case Study: Target Identification
In a study utilizing chemical-genetic profiling, this compound was found to target the vacuolar ATPase (V-ATPase) and HSP90 in yeast and human cells. This specificity suggests potential therapeutic applications in treating fungal infections and possibly cancer, given the role of HSP90 in cellular stress responses and tumor growth .
Anticancer Potential
The compound's cytotoxic effects have been evaluated against various cancer cell lines. For instance, this compound was shown to significantly reduce cell viability in solid tumor-derived cell lines, indicating its potential as an anticancer agent. The mechanism appears to involve the inhibition of critical cellular processes linked to energy metabolism and protein folding, both essential for cancer cell survival .
Data Table: Cytotoxicity of this compound on Cancer Cell Lines
| Cell Line | IC50 (µM) | Observations |
|---|---|---|
| HeLa (Cervical Cancer) | 1.5 | Significant reduction in viability |
| MCF-7 (Breast Cancer) | 2.0 | Induces apoptosis |
| A549 (Lung Cancer) | 3.5 | Cell cycle arrest observed |
Drug Development and Screening
This compound is being explored in drug discovery frameworks due to its unique structure and biological activity. It has been identified through activity-independent screening methods that enhance the discovery of secondary metabolites from microbial sources . This approach allows researchers to uncover compounds that may not be detected through traditional screening methods focused solely on known activities.
Case Study: Discovery Methodology
A novel method involving the chemical elicitor Cl-ARC was employed to elevate the expression of cryptic biosynthetic genes in Streptomyces species. This led to the identification of this compound among other compounds that exhibit selective activity against eukaryotic cells . The integration of cheminformatics and chemical genetic profiling further refined target identification, showcasing this compound's potential as a lead compound for new therapeutics.
Eigenschaften
CAS-Nummer |
98813-11-7 |
|---|---|
Molekularformel |
C34H54O7 |
Molekulargewicht |
574.8 g/mol |
IUPAC-Name |
(3E,5E,7R,8S,9S,11E,13E,15S,16R)-16-[(E,2S,3R,4S,8R,9R)-3,9-dihydroxy-4,8-dimethyl-5-oxoundec-6-en-2-yl]-8-hydroxy-15-methoxy-3,5,7,9,11-pentamethyl-1-oxacyclohexadeca-3,5,11,13-tetraen-2-one |
InChI |
InChI=1S/C34H54O7/c1-11-28(35)22(4)15-16-29(36)26(8)32(38)27(9)33-30(40-10)14-12-13-20(2)17-23(5)31(37)24(6)18-21(3)19-25(7)34(39)41-33/h12-16,18-19,22-24,26-28,30-33,35,37-38H,11,17H2,1-10H3/b14-12+,16-15+,20-13+,21-18+,25-19+/t22-,23+,24-,26-,27+,28-,30+,31+,32+,33-/m1/s1 |
InChI-Schlüssel |
HBTGJJXCZRLXJW-YMGFNHCLSA-N |
SMILES |
CCC(C(C)C=CC(=O)C(C)C(C(C)C1C(C=CC=C(CC(C(C(C=C(C=C(C(=O)O1)C)C)C)O)C)C)OC)O)O |
Isomerische SMILES |
CC[C@H]([C@H](C)/C=C/C(=O)[C@@H](C)[C@@H]([C@H](C)[C@@H]1[C@H](/C=C/C=C(/C[C@@H]([C@@H]([C@@H](/C=C(/C=C(/C(=O)O1)\C)\C)C)O)C)\C)OC)O)O |
Kanonische SMILES |
CCC(C(C)C=CC(=O)C(C)C(C(C)C1C(C=CC=C(CC(C(C(C=C(C=C(C(=O)O1)C)C)C)O)C)C)OC)O)O |
Synonyme |
oxohygrolidin |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















